1-Methyl-2,5-dinitroimidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-2,5-dinitroimidazole is a chemical compound belonging to the class of nitroimidazoles Nitroimidazoles are known for their diverse applications, particularly in the field of high-energy materials due to their favorable insensitivity and performance characteristics
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Methyl-2,5-dinitroimidazole can be synthesized through the nitration of 1-methylimidazole. The nitration process typically involves the use of a mixture of concentrated nitric acid and sulfuric acid. The reaction is carried out at controlled temperatures to ensure the selective nitration at the 2 and 5 positions of the imidazole ring.
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, concentration of reagents, and reaction time, to maximize yield and purity. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-2,5-dinitroimidazole undergoes various chemical reactions, including:
Nucleophilic Substitution: The nitro groups at positions 2 and 5 can be replaced by nucleophiles such as amines or thiols.
Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation: The compound can undergo oxidation reactions, although these are less common due to the presence of electron-withdrawing nitro groups.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as ammonia or sodium azide in aqueous or alcoholic solutions.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products:
Nucleophilic Substitution: Products include 1-methyl-2-amino-5-nitroimidazole or 1-methyl-2-thio-5-nitroimidazole.
Reduction: Products include 1-methyl-2,5-diaminoimidazole.
Oxidation: Products depend on the specific oxidizing agent used and the reaction conditions.
Scientific Research Applications
1-Methyl-2,5-dinitroimidazole has several scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of other nitroimidazole derivatives.
Biology: Studied for its potential antimicrobial and antitumor properties.
Medicine: Investigated for its use in the development of new pharmaceuticals, particularly for treating infections and cancer.
Industry: Utilized in the formulation of high-energy materials and explosives due to its stability and performance characteristics.
Mechanism of Action
The mechanism of action of 1-methyl-2,5-dinitroimidazole involves its interaction with biological molecules. The nitro groups can undergo reduction within the cellular environment, leading to the formation of reactive intermediates that can damage DNA and other cellular components. This mechanism is similar to other nitroimidazole compounds, which are known to exert their effects through the generation of reactive nitrogen species.
Comparison with Similar Compounds
1-Methyl-2,4,5-trinitroimidazole: Known for its high energy and low sensitivity, used in explosives.
2,4-Dinitroimidazole: Another high-energy material with applications in explosives.
1-Methyl-4,5-dinitroimidazole: Studied for its potential use in pharmaceuticals and high-energy materials.
Uniqueness: 1-Methyl-2,5-dinitroimidazole is unique due to its specific nitration pattern, which imparts distinct chemical and physical properties. Its selective nitration at the 2 and 5 positions makes it a valuable intermediate for the synthesis of other specialized compounds.
Properties
CAS No. |
67019-81-2 |
---|---|
Molecular Formula |
C4H4N4O4 |
Molecular Weight |
172.10 g/mol |
IUPAC Name |
1-methyl-2,5-dinitroimidazole |
InChI |
InChI=1S/C4H4N4O4/c1-6-3(7(9)10)2-5-4(6)8(11)12/h2H,1H3 |
InChI Key |
RZZSRPZDGQEDAQ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CN=C1[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.